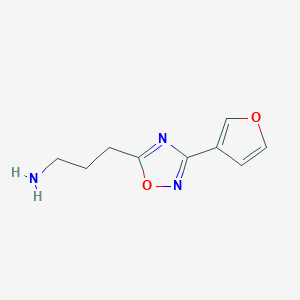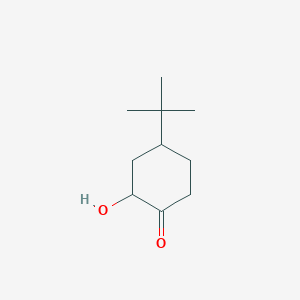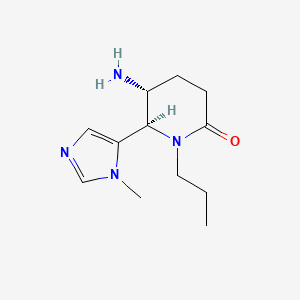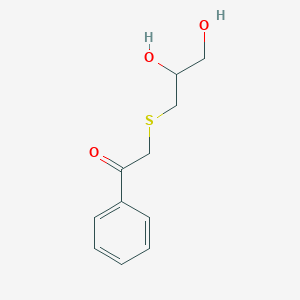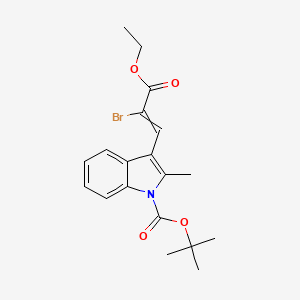
Tert-butyl 3-(2-bromo-3-ethoxy-3-oxoprop-1-enyl)-2-methylindole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-methylindole is a synthetic organic compound belonging to the indole family This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromo-substituted ethoxycarbonylvinyl group, and a methyl group attached to the indole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-methylindole typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.
Introduction of the Boc Protecting Group: The indole nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Bromination: The ethoxycarbonylvinyl group is introduced through a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Final Coupling: The bromo-substituted ethoxycarbonylvinyl group is coupled to the Boc-protected indole core under appropriate conditions.
Industrial Production Methods
Industrial production methods for N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-methylindole are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-methylindole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The ethoxycarbonylvinyl group can be involved in coupling reactions with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-methylindole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of indole-based biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-methylindole depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and nucleic acids, through its indole core and functional groups. These interactions can modulate biological pathways and processes, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-phenylindole: Similar structure but with a phenyl group instead of a methyl group.
N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-ethylindole: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-methylindole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the Boc protecting group, bromo-substituted ethoxycarbonylvinyl group, and methyl group allows for versatile chemical modifications and interactions in various research and industrial contexts.
Propiedades
Fórmula molecular |
C19H22BrNO4 |
|---|---|
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-bromo-3-ethoxy-3-oxoprop-1-enyl)-2-methylindole-1-carboxylate |
InChI |
InChI=1S/C19H22BrNO4/c1-6-24-17(22)15(20)11-14-12(2)21(18(23)25-19(3,4)5)16-10-8-7-9-13(14)16/h7-11H,6H2,1-5H3 |
Clave InChI |
DFNOQBJMXWGUHQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=C(N(C2=CC=CC=C21)C(=O)OC(C)(C)C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one](/img/structure/B13643412.png)
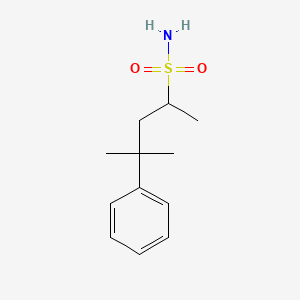
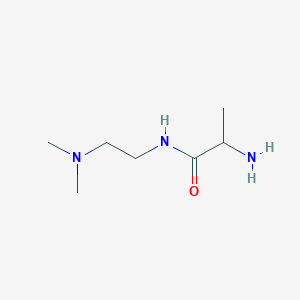

![(1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13643440.png)
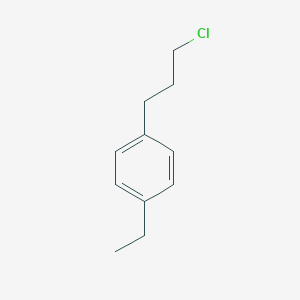
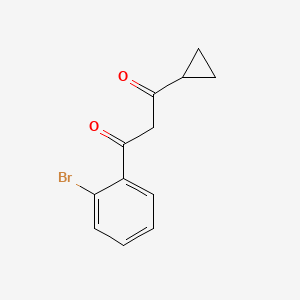
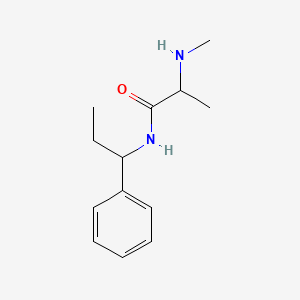
![1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B13643474.png)

